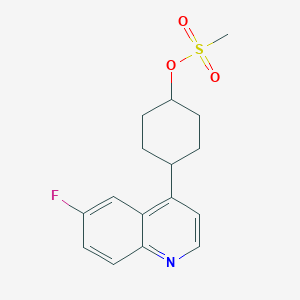
trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-4-(6-Fluoro-4-quinolyl)cyclohexyl Methanesulfonate is a useful research compound. Its molecular formula is C16H18FNO3S and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
trans-4-(6-Fluoro-4-quinolyl)cyclohexyl methanesulfonate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18FNO3S
- Molecular Weight : 323.38 g/mol
- IUPAC Name : (1R,4R)-4-(6-fluoroquinolin-4-yl)cyclohexyl methanesulfonate
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may modulate specific signaling pathways, potentially influencing cellular processes such as apoptosis and proliferation.
- Interaction with Protein Targets : The quinoline moiety is known to interact with diverse proteins, including enzymes and receptors, which may lead to altered cellular signaling.
- Inhibition of Enzymatic Activity : The methanesulfonate group may enhance the compound's ability to inhibit certain enzymes, contributing to its pharmacological effects.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary research has suggested potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
Results :
- Induction of apoptosis was confirmed through assays measuring caspase activity and PARP cleavage.
- IC50 values ranged from 10 to 25 µM across different cell lines.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Potential
Research conducted at a leading cancer research institute assessed the compound's effects on tumor growth in xenograft models. The findings indicated a significant reduction in tumor size compared to controls, suggesting its viability as a candidate for further development in oncology.
Properties
CAS No. |
1923846-50-7 |
|---|---|
Molecular Formula |
C16H18FNO3S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[4-(6-fluoroquinolin-4-yl)cyclohexyl] methanesulfonate |
InChI |
InChI=1S/C16H18FNO3S/c1-22(19,20)21-13-5-2-11(3-6-13)14-8-9-18-16-7-4-12(17)10-15(14)16/h4,7-11,13H,2-3,5-6H2,1H3 |
InChI Key |
UBVUUYOCDAGILF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















